

GPX-150 as a non-cardiotoxic anthracycline

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Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

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An In-depth Technical Guide to GPX-150: A Non-Cardiotoxic Anthracycline Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades, demonstrating broad efficacy against a wide range of solid tumors and hematological malignancies.[1] However, their clinical utility is often limited by a cumulative dose-dependent cardiotoxicity, which can lead to irreversible cardiac damage and heart failure.[2][3] GPX-150 (5-imino-13-deoxydoxorubicin) is a novel anthracycline analog that has been rationally designed to retain the potent anti-tumor activity of doxorubicin while mitigating its cardiotoxic effects.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting GPX-150 as a non-cardiotoxic anthracycline, detailing its mechanism of action, experimental protocols, and key quantitative data.

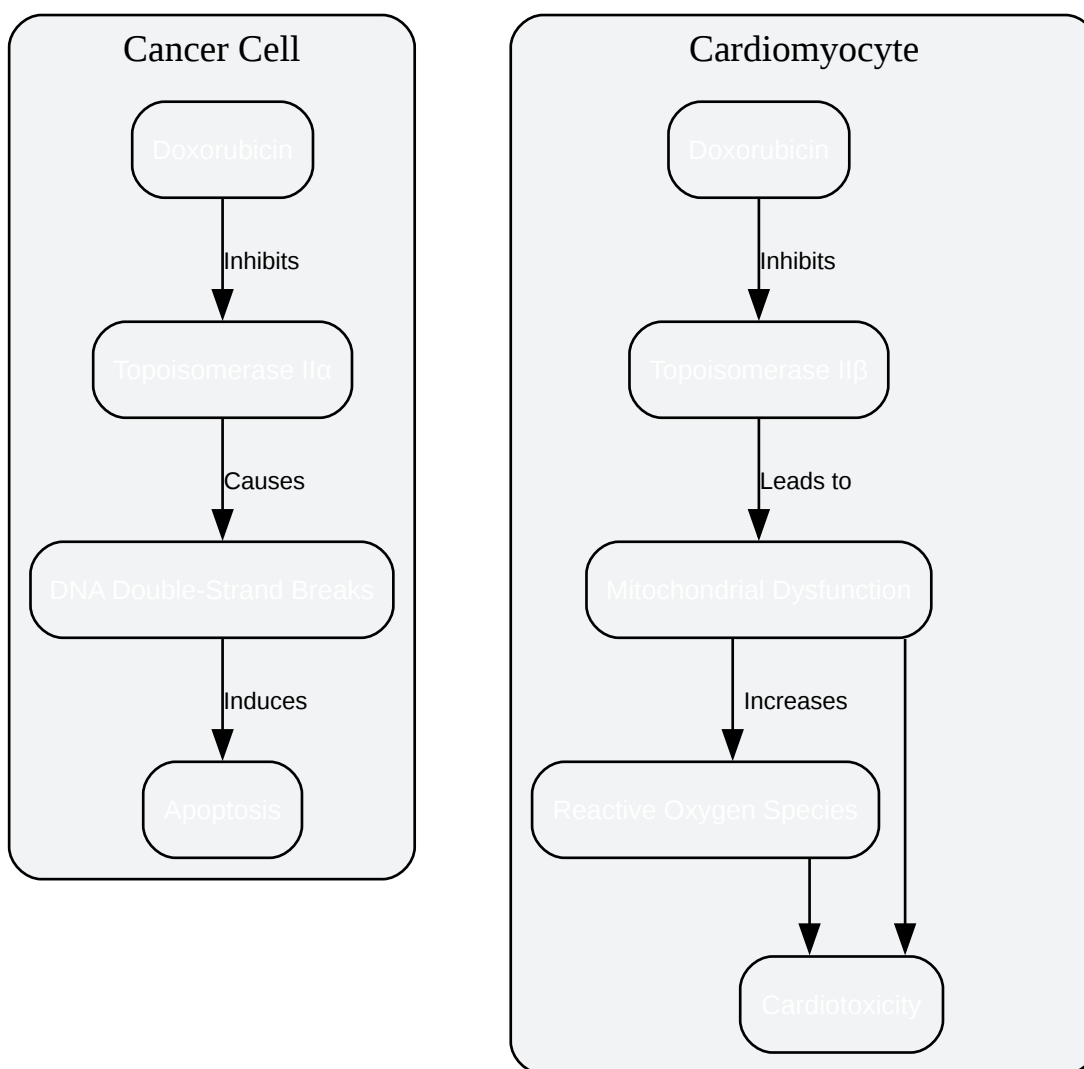
GPX-150 is a structural analog of doxorubicin, modified at two key positions to reduce the formation of cardiotoxic metabolites and reactive oxygen species (ROS), which are believed to be major contributors to doxorubicin-induced cardiotoxicity. Specifically, the carbonyl group at carbon-13 has been replaced with a methylene oxygen, and the quinone at carbon-5 has been substituted with an imino group. These modifications are intended to prevent the redox cycling and formation of doxorubicinol, a cardiotoxic metabolite.

Mechanism of Action: Selective Inhibition of Topoisomerase II α

The anti-tumor effects of anthracyclines are primarily mediated through the inhibition of topoisomerase II (TOP2), an enzyme essential for DNA replication and transcription. There are two isoforms of TOP2: TOP2A and TOP2B. TOP2A is highly expressed in proliferating cells, including cancer cells, while TOP2B is constitutively expressed in quiescent cells, such as cardiomyocytes. It is now widely accepted that the anti-cancer efficacy of anthracyclines is due to the poisoning of TOP2A, leading to DNA double-strand breaks and apoptosis in rapidly dividing cancer cells. Conversely, the cardiotoxicity of doxorubicin is largely attributed to its off-target inhibition of TOP2B in cardiomyocytes, which results in mitochondrial dysfunction and cell death.

GPX-150 has been shown to be a more selective inhibitor of TOP2A over TOP2B compared to doxorubicin. This isoform selectivity is a key aspect of its non-cardiotoxic profile.

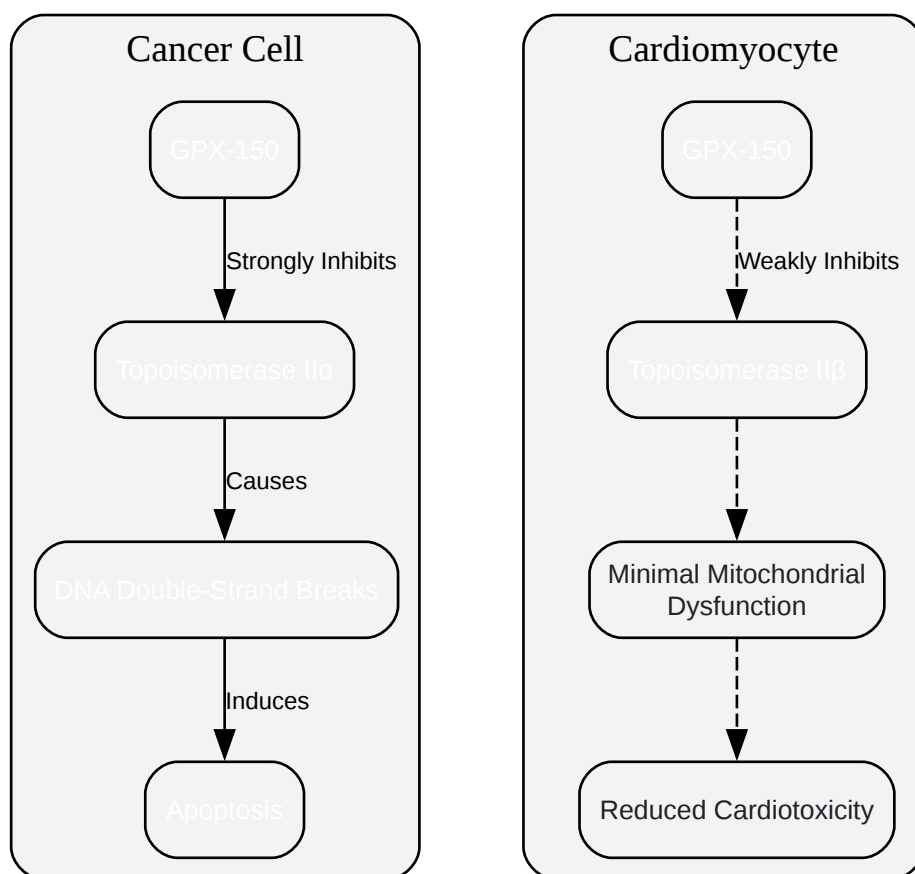
Doxorubicin's Dual-Edged Sword: TOP2A and TOP2B Inhibition



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Caption: Doxorubicin's mechanism in cancer cells versus cardiomyocytes.

GPX-150's Targeted Approach: Preferential TOP2A Inhibition



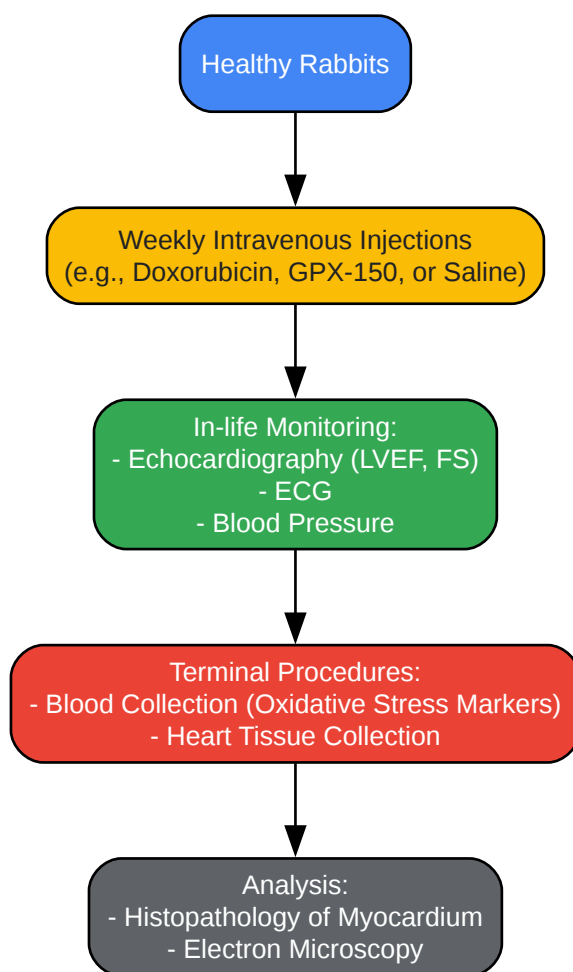
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Caption: GPX-150's selective inhibition of TOP2A, sparing cardiomyocytes.

Preclinical Evidence of Non-Cardiotoxicity

Preclinical studies have been instrumental in demonstrating the reduced cardiotoxic potential of GPX-150 compared to doxorubicin. The primary model used for these investigations is the chronic rabbit model of anthracycline-induced cardiomyopathy.

Chronic Rabbit Model of Doxorubicin-Induced Cardiotoxicity



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Caption: Experimental workflow for the rabbit cardiotoxicity model.

Experimental Protocol: Chronic Rabbit Cardiotoxicity Study

A widely used protocol to induce cardiotoxicity in rabbits involves the intravenous administration of doxorubicin over several weeks. A comparative study with GPX-150 would follow a similar protocol:

- Animal Model: New Zealand White rabbits are commonly used.
- Treatment Groups:
 - Control Group: Saline injections.

- Doxorubicin Group: Doxorubicin administered intravenously, for example, at a dose of 1.0 mg/kg twice a week.
- GPX-150 Group: GPX-150 administered at an equimolar or equitoxic dose to the doxorubicin group.
- Duration: Treatment is typically continued for 6 to 8 weeks.
- Cardiac Function Monitoring:
 - Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured at baseline and at regular intervals throughout the study.
 - Electrocardiography (ECG): To monitor for any arrhythmias or other electrical abnormalities.
- Biomarker Analysis: Blood samples are collected to measure markers of cardiac injury (e.g., cardiac troponins) and oxidative stress (e.g., malondialdehyde, reduced glutathione).
- Histopathology: At the end of the study, hearts are harvested for histological analysis to assess for myocardial damage, including vacuolization, myofibrillar loss, and fibrosis.

In Vitro Topoisomerase II Inhibition Assay

The differential inhibitory activity of GPX-150 and doxorubicin on TOP2A and TOP2B can be quantified using an in vitro decatenation assay.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA).

- Reaction Mixture: A reaction mixture is prepared containing kDNA, reaction buffer (containing ATP and MgCl₂), and varying concentrations of the test compound (GPX-150 or doxorubicin).
- Enzyme Addition: Purified human TOP2A or TOP2B is added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a specified time, typically 30 minutes.

- **Reaction Termination:** The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and proteinase K.
- **Analysis:** The reaction products are separated by agarose gel electrophoresis. Decatenated DNA migrates faster than catenated DNA. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
- **Quantification:** The intensity of the DNA bands is quantified to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the enzyme's activity.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from preclinical studies comparing GPX-150 and doxorubicin.

Parameter	Doxorubicin	GPX-150	Reference
Topoisomerase II Inhibition (IC50)			
TOP2A	Potent Inhibitor	Potent Inhibitor	
TOP2B	Potent Inhibitor	Weak/No Inhibition	
Chronic Rabbit Model			
Left Ventricular Ejection Fraction (LVEF)	Significant Decrease	No Significant Change	
Myocardial Lesions (Histopathology)	Severe	Minimal to None	

Clinical Development and Safety Profile

GPX-150 has been evaluated in Phase I and Phase II clinical trials, which have further established its safety profile, particularly its lack of cardiotoxicity, in human subjects.

Phase I Clinical Trial (NCT00710125)

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of GPX-150 in patients with advanced solid tumors.

Study Design and Methods

- **Patient Population:** Patients with metastatic or unresectable solid tumors for whom standard therapy was not available.
- **Treatment Regimen:** GPX-150 was administered as an intravenous infusion every 21 days.
- **Dose Escalation:** The study employed an accelerated dose-escalation design, with dose levels ranging from 14 mg/m² to 265 mg/m².
- **Cardiac Monitoring:** Cardiac function was monitored using multigated acquisition (MUGA) scans to measure LVEF at baseline and throughout the study.

Key Results

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	265 mg/m ²	
Dose-Limiting Toxicity	Neutropenia	
Most Common Adverse Events	Neutropenia, anemia, fatigue, nausea	
Cardiotoxicity	No evidence of cardiotoxicity observed	
Pharmacokinetics (at MTD)		
AUC	8.0 (±2.6) µg·h/mL	
Clearance	607 (±210) mL/min/m ²	
t _{1/2β}	13.8 (±4.6) hours	
Efficacy		
Best Overall Response	Stable Disease in 4 (20%) patients	

Phase II Clinical Trial (NCT02359917)

A Phase II open-label, single-arm study was conducted to evaluate the efficacy and safety of GPX-150 in patients with metastatic and unresectable soft tissue sarcoma (STS).

Study Design and Methods

- **Patient Population:** Patients with advanced and/or metastatic malignant soft tissue sarcoma of intermediate or high histologic grade.
- **Treatment Regimen:** GPX-150 was administered at a starting dose of 265 mg/m² every 21 days for up to 16 cycles.
- **Primary Endpoint:** Progression-free survival (PFS) rate.
- **Cardiac Monitoring:** LVEF was assessed at baseline and at regular intervals.

Key Results

Parameter	Value	Reference
Progression-Free Survival (PFS) Rate		
at 6 months	38%	
at 12 months	12%	
Overall Survival (OS) Rate		
at 6 months	74%	
at 12 months	45%	
Cardiotoxicity	No evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity	

Conclusion

GPX-150 represents a promising advancement in anthracycline chemotherapy. Its unique structural modifications result in a favorable pharmacological profile characterized by potent

anti-tumor activity and a significant reduction in cardiotoxicity. The mechanism underlying this improved safety profile is its selective inhibition of TOP2A, the isoform predominantly expressed in cancer cells, while sparing TOP2B, which is critical for cardiomyocyte function. Preclinical and clinical data have consistently demonstrated the non-cardiotoxic nature of GPX-150, even at doses that show anti-tumor efficacy. Further clinical development of GPX-150 is warranted to explore its full potential in various oncology indications where anthracyclines are a standard of care, offering the prospect of effective cancer treatment without the debilitating risk of long-term cardiac damage.

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